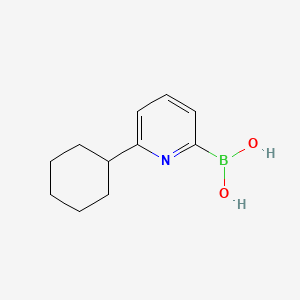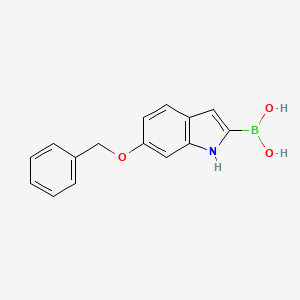
3-Bromo-5-butoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-butoxybenzoic acid is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-butoxybenzoic acid is1S/C11H13BrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14) . This indicates that the molecule consists of a benzoic acid core with bromo and butoxy substituents. Physical And Chemical Properties Analysis
3-Bromo-5-butoxybenzoic acid is a solid compound . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Studies have detailed the synthesis and structural characterization of bromobenzoic acid derivatives, showcasing methodologies for preparing these compounds with potential medicinal applications. For instance, bromo-dihydroxybenzoic acids have been synthesized as intermediates for pyrimidine medicaments, highlighting the role of bromobenzoic acids in pharmaceutical synthesis (Xu Dong-fang, 2000).
Antioxidant and Antimicrobial Properties
- Antioxidant Activity : Bromophenol derivatives from the red alga Rhodomela confervoides, including bromobenzoic acid analogs, have been studied for their antioxidant properties. These compounds exhibit potent activities, suggesting that bromobenzoic acids could play a role in preventing oxidative stress (Jielu Zhao et al., 2004).
Molecular Recognition and Supramolecular Assemblies
- Molecular Recognition Studies : The interaction between bromobenzoic acids and N-donor compounds has been explored, revealing insights into molecular recognition and the formation of supramolecular assemblies. These findings suggest applications in the design of new materials and sensors (S. Varughese & V. Pedireddi, 2006).
Electrochemical Studies
- Electrooxidation on Pt Electrode : Electrochemical oxidation of bromobenzoic acids has been investigated, revealing the potential for these compounds in electrochemical sensors and energy storage devices. The studies show how bromobenzoic acids undergo oxidation and interact with electrodes, providing a basis for further exploration in electrochemistry (Yeun-Joong Yong, 2013).
Antimicrobial and Anti-inflammatory Applications
- Antimicrobial Activity : Research on benzofuran aryl ureas and carbamates, including bromobenzoic acid derivatives, has shown promising antimicrobial properties against a range of bacteria and fungi. This suggests the potential of bromobenzoic acids in developing new antimicrobial agents (H. M. N. Kumari et al., 2019).
Safety And Hazards
The specific safety and hazard information for 3-Bromo-5-butoxybenzoic acid is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to avoid direct contact, inhalation, or ingestion .
Relevant Papers Unfortunately, specific peer-reviewed papers related to 3-Bromo-5-butoxybenzoic acid were not identified in the search results .
properties
IUPAC Name |
3-bromo-5-butoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7H,2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCOARBZOWPJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681823 |
Source


|
| Record name | 3-Bromo-5-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-butoxybenzoic acid | |
CAS RN |
1228956-96-4 |
Source


|
| Record name | 3-Bromo-5-butoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

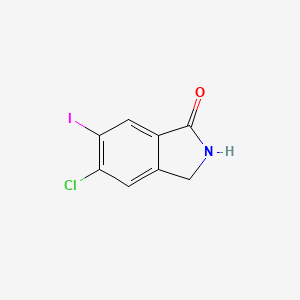
![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)
![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)



![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
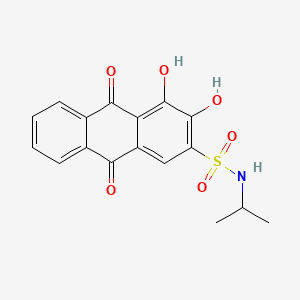
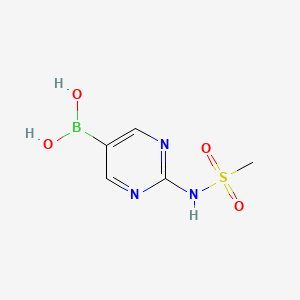
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
